BenchChemオンラインストアへようこそ!

1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid

Medicinal chemistry Building block selection Fragment-based drug discovery

1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid (CAS 730965-97-6, MFCD04622432) is a synthetic heterocyclic building block with molecular formula C16H17N3O3S and molecular weight 331.39 g/mol. The compound integrates three pharmacophoric modules: a quinazoline core linked via a thioether (sulfanyl) bridge at the 4-position to an acetyl-piperidine moiety bearing a free carboxylic acid at the piperidine 4-position.

Molecular Formula C16H17N3O3S
Molecular Weight 331.39
CAS No. 730965-97-6
Cat. No. B2424436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid
CAS730965-97-6
Molecular FormulaC16H17N3O3S
Molecular Weight331.39
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)CSC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C16H17N3O3S/c20-14(19-7-5-11(6-8-19)16(21)22)9-23-15-12-3-1-2-4-13(12)17-10-18-15/h1-4,10-11H,5-9H2,(H,21,22)
InChIKeyUKZXHCPWUNEOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid (CAS 730965-97-6): Procurement-Ready Quinazoline-Thioether-Piperidine Building Block


1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid (CAS 730965-97-6, MFCD04622432) is a synthetic heterocyclic building block with molecular formula C16H17N3O3S and molecular weight 331.39 g/mol . The compound integrates three pharmacophoric modules: a quinazoline core linked via a thioether (sulfanyl) bridge at the 4-position to an acetyl-piperidine moiety bearing a free carboxylic acid at the piperidine 4-position . It is commercially catalogued by Enamine Ltd. as EN300-08636 (95% purity, logP 0.657) [1] and by Fluorochem as F643802 (98% purity, logP 1.15) , with additional availability from Santa Cruz Biotechnology (sc-333359) . The compound belongs to the broader class of 2-R-(quinazolin-4-ylthio)carboxylic acid derivatives, a series systematically evaluated for antimicrobial and anticancer properties by Antypenko et al. (2016) [2].

Why Generic Substitution of 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid (CAS 730965-97-6) Is Not Supported by Evidence


Within the quinazoline-4-thioether chemical space, small structural modifications produce sharply divergent biological outcomes. Antypenko et al. (2016) demonstrated that the introduction of a carboxylic acid or amide residue at the 4-position of the quinazoline-4(3H)-thione scaffold resulted in a complete absence of antimicrobial activity, whereas the parent thiones (compounds 2.1, 2.2, and 2.4) were the most active antibacterial and antifungal agents in the series [1]. This finding establishes that quinazoline-4-thioether derivatives cannot be treated as interchangeable — the presence, position, and chemical nature of the carboxylic acid functionality fundamentally alters the biological profile. Furthermore, the target compound's free piperidine-4-carboxylic acid terminus distinguishes it from close building-block analogs such as the methyl ester (CAS 325145-99-1, MW 303.38) and the Boc-protected variant (CAS 325146-03-0, MW 345.46), each of which imposes different synthetic compatibility, deprotection requirements, and physicochemical properties on downstream chemistry . Substituting any of these analogs without adjusting synthetic routes or expecting equivalent biological performance is not supported by the published structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid (CAS 730965-97-6) vs. Closest Analogs


Scaffold Complexity and Molecular Weight Differentiation vs. (Quinazolin-4-ylthio)acetic Acid

The target compound (C16H17N3O3S, MW 331.39) incorporates a piperidine-4-carboxylic acid moiety connected via an acetyl linker to the quinazoline-4-thioether core, representing a significant increase in molecular complexity over the minimal fragment (quinazolin-4-ylthio)acetic acid (compound 3.1 in Antypenko et al., C10H8N2O2S, MW 220.25) [1]. This structural difference introduces an additional H-bond acceptor (the amide carbonyl of the acetyl linker), a tertiary amide bond that restricts rotational freedom, and a piperidine ring that projects the carboxylic acid along a defined spatial vector distinct from the planar acetic acid analog. Compound 3.1 and related 2-R-(quinazolin-4-ylthio)carboxylic acids in the Antypenko series exhibited absent antimicrobial activity [1], a class-level observation relevant to anticipating the biological profile of the target compound.

Medicinal chemistry Building block selection Fragment-based drug discovery Scaffold diversity

Antimicrobial Activity: Carboxylic Acid-Containing Quinazoline-4-Thioethers Exhibit Absent Activity Unlike Parent Thiones

Antypenko et al. (2016) systematically evaluated a series of 2-alkyl(aryl)-quinazolin-4(3H)-thiones and their 2-R-(quinazolin-4(3H)-ylthio)carboxylic acid/amide derivatives for in vitro antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, Enterobacter aerogenes, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Candida albicans [1]. The study explicitly reported that 'the introduction of the carboxylic acid or amide residue into the fourth position of quinazolin-4(3H)-thione resulted in the absence of antimicrobial activity' [1]. In contrast, the parent thiones 2.1 (3H-quinazoline-4-thione), 2.2 (2-methyl-3H-quinazoline-4-thione), and 2.4 (2-phenyl-3H-quinazoline-4-thione) were identified as the most active antibacterial and antifungal compounds in the series [1]. While the target compound (CAS 730965-97-6) was not directly tested in this study, it contains the carboxylic acid-bearing quinazoline-4-thioether substructure that was consistently associated with loss of antimicrobial potency across multiple analogs.

Antimicrobial screening Structure-activity relationship Quinazoline SAR Anti-infective drug discovery

Synthetic Accessibility Advantage: Free Carboxylic Acid vs. Boc-Protected and Methyl Ester Analogs for One-Step Amide Coupling

The target compound bears a free carboxylic acid on the piperidine ring (pKa predictable for aliphatic -COOH), enabling direct amide coupling with primary or secondary amines using standard carbodiimide (DCC/EDC) or uronium (HATU/HBTU) reagents without a prior deprotection step [1]. This is in contrast to its closest commercial analogs: tert-butyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate (CAS 325146-03-0, MW 345.46) requires TFA-mediated Boc deprotection to liberate the piperidine NH before acylation, adding one synthetic step ; methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate (CAS 325145-99-1, MW 303.38) is a carbamate-type ester that requires hydrolysis to free the piperidine nitrogen, a transformation with potential chemoselectivity challenges in the presence of the quinazoline-thioether . The Fathalla (2018) study on related 2-(quinazolin-4-ylsulfanyl)acetic acid derivatives demonstrated efficient DCC/HOBt-mediated coupling with amino acid esters to generate diverse amide products in good yields, establishing methodological precedent for the carboxylic acid → amide transformation in this chemotype .

Parallel synthesis Amide coupling Medicinal chemistry workflow Building block efficiency

Physicochemical Profile: logP and Solubility-Relevant Parameters vs. Methyl Ester Analog

The target compound has a measured/semi-empirical logP of 0.657 (Chembase/Enamine) to 1.15 (Fluorochem), reflecting the balance between the lipophilic quinazoline-thioether core and the polar carboxylic acid terminus [1]. The molecule has 5 H-bond acceptors and 1 H-bond donor (the -COOH proton), with an Fsp3 value of 0.375, indicating a moderate fraction of sp3-hybridized carbons contributed by the piperidine ring . In comparison, the methyl ester analog methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate (CAS 325145-99-1, MW 303.38) lacks a free H-bond donor (0 donors vs. 1), which is predicted to reduce aqueous solubility and alter permeability characteristics . The free acid form also enables salt formation for formulation optimization, a capability absent in the neutral ester analog.

Physicochemical profiling logP comparison Drug-likeness Solubility prediction

NCI-60 Anticancer Screening: Class-Level Evidence from Structurally Related Quinazoline-4-Thioether Carboxylic Acids

In the Antypenko et al. (2016) study, compounds from the 2-R-(quinazolin-4-ylthio)carboxylic acid series were submitted to the NCI Developmental Therapeutics Program for in vitro anticancer screening against a panel of approximately 60 human tumor cell lines representing nine cancer types [1]. Compound 3.8 (2-trifluoromethyl-(quinazolin-4-ylthio)acetic acid) demonstrated inhibition of the renal cancer cell line UO-31, while compound 2.18 (2-(3,4-dimethoxyphenyl)-3H-quinazoline-4-thione) inhibited the leukemia line CCRF-CEM [1]. The target compound (CAS 730965-97-6) was not among those directly screened; however, it shares the quinazoline-4-thioether core with a carboxylic acid functionality. Notably, the in silico molecular docking studies for DHFR and CK2 kinase performed in the same study showed no correlation with in vitro anticancer properties, suggesting that the anticancer activity of this chemotype may proceed through alternative biological pathways yet to be identified [1].

Anticancer screening NCI-60 panel Renal cancer Leukemia Quinazoline anticancer

Commercial Availability: Multi-Vendor Sourcing with Purity Grades from 95% to 98%

The target compound is available from at least four independent commercial suppliers with documented purity specifications: Fluorochem (F643802, 98% purity) , Enamine LLC (EN300-08636, 95% purity) [1], Santa Cruz Biotechnology (sc-333359, purity per CoA; 250 mg at $188, 1 g at $380) , and MolCore (NLT 97%) . In contrast, the closest building-block analog, 1-[2-(3-Benzyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetyl]-piperidine-4-carboxylic acid (EN300-06229, MW 437.51, logP 1.822), is currently listed only through Enamine at 95% purity [2], limiting multi-vendor competitive procurement options.

Chemical procurement Vendor comparison Building block sourcing Purity specification

Optimal Application Scenarios for 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid (CAS 730965-97-6) Based on Differentiation Evidence


Diversity-Oriented Synthesis (DOS) Libraries via Direct Amide Coupling of the Free Piperidine-4-Carboxylic Acid

The free -COOH group enables one-step amide bond formation with primary or secondary amines using standard coupling reagents (DCC/HOBt or HATU/DIPEA), as demonstrated by Fathalla (2018) for structurally related quinazoline-4-thioether acetic acids . This eliminates the deprotection step required when using the Boc-protected analog (CAS 325146-03-0), accelerating parallel library synthesis by one synthetic operation per compound and avoiding TFA exposure that may compromise acid-sensitive functionality . Researchers constructing focused quinazoline-based libraries for anticancer screening (e.g., targeting kinases or epigenetic readers) can directly elaborate the carboxylic acid into diverse amides, esters, hydrazides, or heterocycles (oxadiazoles, tetrazoles) without intermediate protection/deprotection sequences.

Anticancer Fragment-to-Lead Programs Building on NCI-60 Class-Level Precedent

The NCI-60 screening data from Antypenko et al. (2016) established that 2-R-(quinazolin-4-ylthio)carboxylic acid derivatives can exhibit cell-type-selective anticancer activity, with compound 3.8 (2-CF3 analog) inhibiting renal cancer UO-31 and compound 2.18 inhibiting leukemia CCRF-CEM [1]. Although the exact target compound (CAS 730965-97-6) was not directly screened, the shared chemotype and the absence of correlation with DHFR/CK2 kinase inhibition suggest unexplored mechanisms of action [1]. This compound serves as a strategic starting fragment for medicinal chemistry campaigns aimed at renal or hematological malignancies, where the piperidine-4-carboxylic acid can be derivatized to explore SAR while retaining the quinazoline-thioether core associated with the NCI hit phenotype.

Negative Control or Selectivity Tool Where Absence of Antimicrobial Activity Is Required

The Antypenko et al. (2016) study conclusively showed that carboxylic acid introduction into the quinazoline-4(3H)-thione scaffold abolishes antimicrobial activity across a broad panel of Gram-positive, Gram-negative, and fungal pathogens [1]. This property makes the target compound an appropriate choice for programs where inherent antimicrobial effects would confound the interpretation of target-specific pharmacology. For instance, in phenotypic screening campaigns for kinase or epigenetic targets where bacterial contamination or antimicrobial off-target effects must be excluded, this building block provides a quinazoline scaffold without the antibacterial liability carried by the parent thione series.

Multi-Vendor Procurement Strategy for Scale-Up from Exploratory to Lead Optimization Chemistry

With at least four independent commercial suppliers offering purity grades from 95% (Enamine EN300-08636) to 98% (Fluorochem F643802) and competitive pricing (Santa Cruz Biotechnology at ~$188/250 mg), this compound presents lower supply chain risk compared to single-source analogs such as the 3-benzyl-4-oxo derivative (EN300-06229, Enamine only) [2]. Procurement teams can leverage multi-vendor competition for cost optimization during scale-up, source 95% material for initial library synthesis and 98% material for detailed SAR or biophysical characterization (SPR, ITC, X-ray crystallography), and maintain supply continuity through vendor diversification if any single supplier experiences stockout or quality issues.

Quote Request

Request a Quote for 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.